molecular formula C11H12O4 B1298758 2,4-Dimethoxycinnamic acid CAS No. 6972-61-8

2,4-Dimethoxycinnamic acid

Cat. No.: B1298758
CAS No.: 6972-61-8
M. Wt: 208.21 g/mol
InChI Key: YIKHDPHTFYWYJV-GQCTYLIASA-N
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Description

2,4-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxycinnamic acid can be synthesized through the Perkin reaction, which involves the condensation of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Scientific Research Applications

2,4-Dimethoxycinnamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dimethoxycinnamic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,4-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:

  • 3,4-Dimethoxycinnamic acid
  • Ferulic acid
  • Sinapic acid
  • p-Coumaric acid

Uniqueness:

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHDPHTFYWYJV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251243
Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16909-09-4, 6972-61-8
Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-
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Record name (E)-2',4'-Dimethoxycinnamic acid
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Record name 6972-61-8
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Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Record name 2',4'-dimethoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the reactivity of 2,4-Dimethoxycinnamic acid in chemical reactions?

A1: Research indicates that the presence of specific substituents on the benzene ring of cinnamic acid derivatives, including this compound, can influence their reactivity. [] Specifically, 2-alkoxy groups, such as the methoxy groups present in this compound, have been shown to decrease the reactivity of the carbonyl carbon in the molecule. [] This finding suggests that these substituents may hinder reactions involving the carbonyl group.

Q2: Are there any unique structural features observed in this compound derivatives?

A2: Yes, studies have revealed interesting structural characteristics of this compound derivatives. For instance, the tetramerization of (E)-2,4-dimethoxycinnamic acid methyl ester using BF3.ET2O as a catalyst yields C-alkylcalix[4]resorcinarenes. [] These macrocycles adopt specific configurations, namely the 1,2-alternate and flattened-cone configurations. [] This unique tetramerization process highlights the potential of this compound derivatives as building blocks for supramolecular structures.

Q3: How does the structure of this compound derivatives affect their self-assembly properties?

A3: The structure of this compound derivatives significantly impacts their self-assembly behavior. For example, (E)-2,4-dimethoxycinnamic acid ω-undecenyl ester can tetramerize into three stereoisomers, each adopting a distinct conformation: chair, cone, and 1,2-alternate. [] Notably, the chair conformation exhibits a unique self-assembly pattern in its crystal lattice. This pattern comprises alternating hydrophilic and hydrophobic layers (6-7 Å thick), driven by strong CH–π interactions. [] This example demonstrates the potential of these derivatives to form ordered structures based on their conformational preferences and intermolecular interactions.

Q4: What are the potential applications of this compound derivatives in materials science?

A4: The unique structural features and self-assembly properties of this compound derivatives make them promising candidates for various applications in materials science. For instance, the ability of (E)-2,4-dimethoxycinnamic acid ω-undecenyl ester to undergo olefin metathesis using Grubbs catalysts opens up possibilities for creating novel materials. [] Depending on the reaction conditions, this process can yield a range of products, including bicyclic alkenes, linear dimers, and cross-linked homopolymers. [] This versatility highlights the potential of these derivatives in developing functional materials with tailored properties.

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